molecular formula C7H11N3O B2879362 N-(1-ethyl-1H-pyrazol-3-yl)acetamide CAS No. 1694042-71-1

N-(1-ethyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B2879362
CAS No.: 1694042-71-1
M. Wt: 153.185
InChI Key: XUQBBXUXOGOWMK-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazol-3-yl)acetamide is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is characterized by a pyrazole ring substituted with an ethyl group at the 1-position and an acetamide group at the 3-position

Preparation Methods

The synthesis of N-(1-ethyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-ethyl-1H-pyrazole with acetic anhydride or acetyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-(1-ethyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

Comparison with Similar Compounds

N-(1-ethyl-1H-pyrazol-3-yl)acetamide can be compared with other pyrazole derivatives, such as:

Biological Activity

N-(1-ethyl-1H-pyrazol-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This document provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C7_7H11_{11}N3_3O
SMILES Notation : CCN1C=CC(=N1)NC(=O)C
InChI : InChI=1S/C7H11N3O/c1-3-10-5-4-7(9-10)8-6(2)11/h4-5H,3H2,1-2H3,(H,8)

The compound features a pyrazole ring which is known for its diverse biological activities. The presence of the acetamide moiety is significant for its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its antiproliferative effects against different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa0.52Induces apoptosis and cell cycle arrest in G2/M
MCF-70.34Inhibits tubulin polymerization
HT-290.86Induces apoptosis and disrupts microtubule dynamics

These findings indicate that this compound can significantly inhibit cancer cell proliferation through mechanisms similar to colchicine, a well-known microtubule inhibitor .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study evaluated its efficacy against a range of bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli5 µg/mL
Pseudomonas aeruginosa10 µg/mL
Staphylococcus aureus8 µg/mL
Streptococcus fasciens12 µg/mL

These results suggest that the compound exhibits significant antibacterial activity, comparable to established antibiotics like chloramphenicol .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through various studies:

  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G2/M phase . It was shown to inhibit tubulin polymerization, leading to disrupted mitotic spindle formation.
  • Antimicrobial Mechanism : The antibacterial effect is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Study 1: Antiproliferative Effects on HeLa Cells

In a controlled laboratory setting, this compound was administered to HeLa cells at varying concentrations. The study reported a dose-dependent response where higher concentrations led to increased apoptosis rates and significant reductions in cell viability.

Case Study 2: Efficacy Against Multi-drug Resistant Bacteria

A recent investigation into the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited MIC values lower than those seen with conventional antibiotics, indicating potential for therapeutic use in resistant infections.

Properties

IUPAC Name

N-(1-ethylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-5-4-7(9-10)8-6(2)11/h4-5H,3H2,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBBXUXOGOWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694042-71-1
Record name N-(1-ethyl-1H-pyrazol-3-yl)acetamide
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